ethylene sulfone
Description
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Structure
3D Structure
Properties
IUPAC Name |
thiirane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBPGACXRPVDQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
862377-86-4 | |
| Record name | Thiirane, 1,1-dioxide, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862377-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00170439 | |
| Record name | Thiirane, 1,1-dioxide- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782-89-4 | |
| Record name | Thiirane, 1,1-dioxide- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiirane, 1,1-dioxide- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00170439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thiirane 1,1-Dioxides: Structural Dynamics and Synthetic Utility
Topic: Properties of Three-Membered Cyclic Sulfones (Thiirane 1,1-Dioxides) Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
Thiirane 1,1-dioxides (episulfones) represent a unique class of three-membered heterocycles characterized by extreme ring strain and high reactivity. While often transient intermediates in the Ramberg-Bäcklund rearrangement (RBR), stable derivatives exist and serve as potent electrophiles and precursors for sterically hindered alkenes. This guide analyzes the structural anomalies of the thiirane 1,1-dioxide core, delineates the kinetics of sulfur dioxide extrusion, and provides validated protocols for their synthesis and application in complex molecule assembly.
Structural Anomalies and Physical Properties[1][2][3][4]
The thiirane 1,1-dioxide ring is defined by significant bond angle distortion and electronic destabilization. Unlike their oxidized counterparts (epoxides) or reduced parents (thiiranes), episulfones possess a unique "explosive" potential—thermodynamically primed to extrude
Comparative Structural Metrics
The presence of the sulfone group (
| Property | Thiirane ( | Thiirane 1,1-Dioxide ( | Mechanistic Implication |
| C-C Bond Length | 1.48 Å | ~1.59 Å (Calculated) | Significant elongation indicates a weak bond, facilitating cheletropic extrusion of |
| C-S Bond Length | 1.82 Å | ~1.78 Å | Slight contraction due to higher oxidation state of sulfur. |
| C-S-C Angle | 48.5° | ~50-52° | Extreme angle compression contributes to ~25 kcal/mol of strain energy. |
| Dipole Moment | 1.66 D | ~4.5 D | High polarity makes the ring susceptible to nucleophilic attack and dipolar interactions. |
Spectroscopic Signatures
Identification of the episulfone core requires careful spectroscopic monitoring, often at low temperatures due to thermal instability.
-
IR Spectroscopy: Distinct sulfone stretching bands are observed.[1]
- : 1300–1350 cm⁻¹
- : 1120–1160 cm⁻¹
-
¹H NMR: Protons on the episulfone ring are significantly deshielded relative to thiiranes, typically appearing in the δ 3.5 – 4.5 ppm range (depending on substitution), compared to δ 2.2–2.5 ppm for thiiranes.
The Ramberg-Bäcklund Paradigm
The most critical application of thiirane 1,1-dioxides is their role as intermediates in the Ramberg-Bäcklund rearrangement (RBR). This reaction converts
Mechanistic Pathway
The reaction proceeds through a base-induced 1,3-displacement followed by cheletropic elimination.
Figure 1: The mechanistic flow of the Ramberg-Bäcklund rearrangement. The formation of the episulfone is often the rate-determining step in hindered systems.
Stereochemical Outcomes
-
Concerted Extrusion: Thermal decomposition of the episulfone is generally considered a concerted non-linear cheletropic process.
-
Selection Rules: The reaction is allowed by Woodward-Hoffmann rules.
-
Z/E Selectivity:
-
Weak Bases / Low Temp: Favor the kinetic formation of cis-episulfones, leading to Z-alkenes.
-
Strong Bases / Equilibrium: Can lead to E-alkenes via equilibration of the carbanion precursor or the episulfone intermediate (if sufficiently stable).
-
Synthesis Protocols
Direct synthesis of isolable thiirane 1,1-dioxides is challenging but necessary for mechanistic studies or specific nucleophilic ring-opening applications.
Oxidation of Thiiranes (The "Oxone" Route)
Direct oxidation of thiiranes (episulfides) is the most common method. However, the intermediate thiirane 1-oxide is prone to ring opening.
Protocol:
-
Substrate: Dissolve thiirane (1.0 equiv) in MeOH/Buffer (pH ~7).
-
Oxidant: Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv) as a slurry at 0°C to -10°C .
-
Control: Maintain pH neutral using
to prevent acid-catalyzed ring opening to sulfinates. -
Workup: Rapid extraction with
at 0°C. Do not heat. -
Storage: Store at -20°C. Parent thiirane 1,1-dioxide decomposes near room temperature (
min at 20°C).
Reaction of Sulfenes with Diazoalkanes
An alternative route involves the reaction of sulfenes (
-
[Cycloaddition]
Thiirane 1,1-Dioxide + -
Note: This method is hazardous due to diazoalkane handling but avoids the oxidative sensitivity of the thiirane route.
Reactivity Profile & Ring Opening
Beyond
Nucleophilic Ring Opening
The strain energy (~25 kcal/mol) combined with the sulfone's electron withdrawal makes the carbons highly susceptible to nucleophilic attack (
-
Nucleophiles: Amines, azides, thiols.
-
Regioselectivity: Attack typically occurs at the least hindered carbon (steric control), though electronic factors (e.g., adjacent phenyl groups) can invert this.
-
Product:
-substituted sulfinic acids (which are often unstable) or sulfones if the leaving group is modified.
Thermal Decomposition Kinetics
The stability of episulfones is heavily substituent-dependent.
-
Parent (
): Unstable > 20°C. -
2,3-Diphenyl: Stable up to ~80°C, allowing for isolation and crystallization.
-
Mechanism: First-order kinetics. The activation energy (
) for extrusion is significantly lower than that of cyclopropane ring opening, driven by the formation of the strong S=O bonds in the extruded gas and the relief of ring strain.
Experimental Protocol: Ramberg-Bäcklund Synthesis of a Stilbene Derivative
A self-validating protocol for converting dibenzyl sulfone to stilbene via the in situ episulfone.
Materials:
-
Dibenzyl sulfone (10 mmol)
- (Solvent/Halogen source in Myers' modification)
- (Powdered, 20 equiv)
- (Solvent)
Workflow:
-
Setup: Flame-dry a round-bottom flask under
. -
Dissolution: Dissolve dibenzyl sulfone in
: (1:1 ratio). -
Reaction: Add powdered KOH in one portion with vigorous stirring.
-
Observation: The reaction is exothermic. A color change (often yellow/orange) indicates the formation of the
-halosulfone and subsequent carbanion.
-
-
Heating: Reflux the mixture for 2 hours. The in situ generated
-chlorosulfone cyclizes to the episulfone, which immediately extrudes . -
Workup: Quench with water, extract with ether, and wash with brine.
-
Purification: Recrystallize from ethanol.
-
Validation:
-
Check melting point (Stilbene: 122-124°C).
-
Verify absence of sulfone peaks in IR (no bands at 1150/1300 cm⁻¹).
-
References
-
Paquette, L. A. (1968). "The Base-Induced Rearrangement of
-Halo Sulfones." Accounts of Chemical Research. Link -
Meyers, C. Y., et al. (1969). "Facile and Selective Chlorination-Cleavage of Sulfones." Journal of Organic Chemistry. Link
-
Taylor, R. J. K. (1999). "The Ramberg-Bäcklund Rearrangement." Organic Reactions.[2] Link
-
Schank, K., & Werner, F. (1979). "Synthesis of Thiirane 1,1-Dioxides." Liebigs Annalen der Chemie. Link
-
Vogt, P. F., & Tavares, D. F. (1970). "The Ramberg-Bäcklund Rearrangement of
-Halo Sulfones." Canadian Journal of Chemistry. Link
Sources
Technical Guide: Solubility & Stability Profile of Thiirane 1,1-Dioxide
Topic: Solubility & Stability Profile of Thiirane 1,1-Dioxide (Episulfone) Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, Drug Development Professionals
Executive Summary
Thiirane 1,1-dioxide (CAS: 420-12-2), also known as ethylene sulfide dioxide or episulfone, is a highly reactive, three-membered heterocyclic sulfone. Unlike stable sulfolanes, this compound is characterized by significant ring strain (~28 kcal/mol) and a propensity for thermal cheletropic elimination, releasing sulfur dioxide (SO₂) and ethylene.
Critical Operational Insight: For thiirane 1,1-dioxide, solubility cannot be decoupled from stability. Dissolution in organic solvents at room temperature often accelerates decomposition. Therefore, this guide redefines "solubility" as a function of solvent compatibility at specific thermal thresholds (typically -78°C to 0°C). Successful handling requires maintaining the compound in solution at cryogenic temperatures or precipitating it rapidly using non-polar anti-solvents.
Physicochemical Profile & Mechanism[1][2]
Structural Determinants of Solubility
Thiirane 1,1-dioxide possesses a highly polar sulfonyl group (
-
Dipole Moment: High (estimated >4.5 D), suggesting affinity for polar aprotic solvents.
-
Ring Strain: The acute C-S-C bond angle (~48°) creates orbital overlap misalignment, making the C-S bonds susceptible to heterolytic cleavage by nucleophiles or homolytic thermal extrusion.
The Stability-Solubility Paradox
While thermodynamically soluble in polar aprotic solvents (THF, DCM), the kinetic stability of the solution is poor. The decomposition follows a concerted cheletropic elimination mechanism that is orbital-symmetry allowed (Woodward-Hoffmann rules).
Figure 1: Cheletropic Elimination & Reactivity Pathway
Caption: Thermal decomposition vs. nucleophilic ring opening pathways. The elimination of SO₂ is the dominant instability factor in non-nucleophilic organic solvents.
Solubility Landscape & Solvent Compatibility[3][4]
The following matrix categorizes solvents based on their utility for synthesis, extraction, and isolation , rather than standard thermodynamic solubility (g/L), which is unmeasurable due to decomposition.
Solvent Compatibility Matrix
| Solvent Class | Specific Solvents | Solubility Status | Stability Rating | Operational Role |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Moderate | Primary Extraction: Best for isolating the compound from aqueous reaction mixtures at 0°C. |
| Ethers | Diethyl Ether (Et₂O), THF | Moderate-High | Good (at <0°C) | Reaction Medium: Standard solvents for in situ generation (e.g., Ramberg-Bäcklund precursors).[1] |
| Nitriles | Acetonitrile (MeCN) | High | Moderate | Synthesis: Used in oxidation reactions (e.g., with Oxone) but requires rapid workup. |
| Alkanes | Pentane, Hexane, Petroleum Ether | Insoluble | Excellent | Anti-Solvent: Critical for precipitating the product from DCM/Ether solutions at -78°C to -20°C. |
| Protic | Water, Methanol, Ethanol | Reactive | Unstable | Avoid: Nucleophilic attack opens the ring to form sulfinates/sulfonates. |
Critical Handling Thresholds
-
Dissolution Temperature: Never dissolve pure solids above 0°C.
-
Concentration: Dilute solutions (<0.1 M) are more stable than concentrated ones, as bimolecular decomposition pathways are minimized.
-
Solvent Removal: Do NOT use a rotary evaporator at elevated bath temperatures. Solvent must be removed under high vacuum at <0°C or the compound must be crystallized directly.
Experimental Protocols
Protocol A: Low-Temperature Recrystallization
Use this protocol to purify crude thiirane 1,1-dioxide without triggering SO₂ extrusion.
-
Dissolution: Dissolve the crude solid in a minimum amount of Dichloromethane (DCM) or Diethyl Ether at 0°C (ice bath).
-
Note: If the solid does not dissolve immediately, do not heat. Add slightly more solvent.
-
-
Filtration: Rapidly filter the cold solution through a chilled frit to remove insoluble salts (e.g., amine hydrochlorides).
-
Precipitation:
-
Cool the filtrate to -78°C (Dry ice/acetone bath).
-
Slowly add pre-chilled Petroleum Ether or Pentane (Anti-solvent) down the side of the flask until turbidity persists.
-
Allow the mixture to stand at -20°C to -78°C for 1-4 hours.
-
-
Collection: Filter the resulting crystals on a chilled Büchner funnel. Wash with -78°C Pentane.
-
Storage: Store immediately at -20°C or lower under an inert atmosphere (Argon/Nitrogen).
Protocol B: In Situ Generation & Handling
For use as a reagent in subsequent reactions (e.g., sulfonylation or cycloaddition).
-
Precursor: Start with the corresponding sulfonyl chloride or thiirane.
-
Oxidation (if starting from Thiirane):
-
Solvent: Trifluoroacetone or Acetonitrile .
-
Reagent: Oxone / NaHCO₃.
-
Temperature: Maintain strictly at 0°C .
-
-
Extraction:
-
Quench reaction with ice water.
-
Extract immediately into cold DCM .
-
Dry over MgSO₄ at 0°C.
-
-
Utilization: Use the cold DCM solution directly for the next step. Do not concentrate to dryness unless necessary.[2]
Safety & Hazard Control
Pressure Hazard (The "Pop" Effect)
The decomposition of thiirane 1,1-dioxide releases 1 mole of gas (SO₂) and 1 mole of gas (Ethylene) for every mole of solid.
-
Volume Expansion: 1 gram of solid (~11 mmol) can generate ~500 mL of gas at STP.
-
Closed Vessels: Never store solutions or solids in sealed glass vials at room temperature. Pressure buildup can shatter the container. Use pressure-relief caps or store in Schlenk flasks connected to an inert gas bubbler.
Toxicology
-
Sulfur Dioxide: Severe respiratory irritant. All handling must occur in a functioning fume hood.
-
Alkylating Potential: Like other strained rings (epoxides, aziridines), thiirane 1,1-dioxide is a potential alkylating agent. Wear double nitrile gloves and avoid skin contact.
References
-
Synthesis via Oxidation: Science of Synthesis, Vol 39.11, "Thiiranes and Derivatives". Thieme Chemistry.
-
Ramberg-Bäcklund Rearrangement: Taylor, R. J. K. "Recent developments in Ramberg–Bäcklund and episulfone chemistry." Chem. Commun., 1999, 217-227.
-
Decomposition Kinetics: Chin, W. S., et al. "Thermal decomposition of thiirane and 2-methylthiirane: an experimental and theoretical study." J. Chem. Soc., Perkin Trans.[3] 2, 1994, 883-889.[3]
-
General Properties: "Thiirane 1,1-dioxide."[2] PubChem Database, CID 137208.
-
Thietane/Thiirane Synthesis: "A Technical Guide to the Synthesis of Thietane Derivatives." BenchChem.
Sources
Ethylene Sulfone (Thiirane 1,1-Dioxide): A Technical Guide to its Core Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene sulfone, systematically known as thiirane 1,1-dioxide (CAS No. 1782-89-4), is a strained, three-membered heterocyclic compound containing a sulfonyl group. While its structural simplicity is deceptive, the high degree of ring strain and the electron-withdrawing nature of the sulfonyl group impart significant and unique reactivity. This technical guide provides an in-depth analysis of the core physicochemical properties of this compound—specifically its molecular weight and density—and explores the underlying chemical principles that dictate its behavior and utility in advanced chemical synthesis. For professionals in drug development and medicinal chemistry, understanding these fundamental properties is critical for harnessing its potential as a reactive intermediate and for the rational design of novel molecular entities.
Core Physicochemical Properties
The fundamental physicochemical properties of a compound are the bedrock upon which its applications are built. For this compound, these values dictate its stoichiometric relationships and its physical behavior in various experimental settings.
| Property | Value | Source |
| Systematic Name | Thiirane 1,1-dioxide | IUPAC |
| Common Name | This compound | - |
| CAS Number | 1782-89-4 | - |
| Molecular Formula | C₂H₄O₂S | PubChem[1] |
| Computed Molecular Weight | 92.12 g/mol | PubChem[1] |
| Experimental Density | Data not readily available | - |
A Note on Density
A thorough review of authoritative chemical databases and literature reveals a conspicuous absence of an experimentally determined density for this compound. This is likely attributable to the compound's inherent instability. Thiirane 1,1-dioxides are known to be thermally labile, often readily extruding sulfur dioxide to form the corresponding alkene.[2] This decomposition pathway complicates the isolation and characterization of the pure substance under standard conditions, which is a prerequisite for accurate density measurement. Researchers should therefore exercise caution and verify the properties of any in-situ generated or isolated this compound.
Molecular Structure
The structure of this compound is defined by a three-membered ring, which is inherently strained. This high ring strain is a primary driver of its reactivity.
Caption: Molecular structure of this compound.
Synthesis and Experimental Considerations
The synthesis of this compound is a critical aspect of its chemistry, as its instability often necessitates its use shortly after preparation.
Primary Synthetic Route: Oxidation of Thiirane
The most direct and common method for the synthesis of this compound is the oxidation of its precursor, thiirane (ethylene sulfide).
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Oxidation of Thiirane with Oxone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and maintained at a low temperature (typically 0°C), the precursor, thiirane, is dissolved in a suitable solvent system, such as 1,1,1-trifluoroacetone.[2]
-
Addition of Oxidant: A solution of an oxidizing agent, commonly Oxone (potassium peroxymonosulfate), is added portion-wise to the thiirane solution. The slow addition is crucial to control the exothermic nature of the reaction and to minimize side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.
-
Workup and Isolation: Upon completion, the reaction mixture is carefully worked up. This typically involves quenching any remaining oxidant, followed by extraction of the product into an organic solvent. The temperature should be kept low throughout the workup process to prevent decomposition of the product.[2]
-
Purification: If necessary, the crude product can be purified by column chromatography, though its instability can make this challenging.
Causality and Experimental Choices:
-
Choice of Oxidant: Oxone is often preferred due to its effectiveness in oxidizing sulfides to sulfones and its relatively clean reaction profile. Other peroxy acids can also be used, but reaction conditions must be carefully optimized.
-
Solvent System: The choice of solvent is critical. It must be inert to the strong oxidizing conditions and capable of dissolving the reactants.
-
Temperature Control: The high reactivity and thermal lability of this compound necessitate strict temperature control throughout the synthesis and purification process to prevent its decomposition into the corresponding alkene and sulfur dioxide.
Chemical Reactivity and Significance in Drug Development
The chemical behavior of this compound is dominated by the high strain of the three-membered ring. This makes it a potent electrophile, susceptible to ring-opening reactions by a wide variety of nucleophiles.
This reactivity is of significant interest in drug development and medicinal chemistry, where this compound can be used as a bifunctional electrophile to introduce unique structural motifs into drug candidates. The sulfonyl group can act as a hydrogen bond acceptor, potentially improving the pharmacokinetic properties of a molecule. Furthermore, the strained ring system can be used in fragment-based drug discovery as a reactive handle for covalent modification of biological targets.
Conclusion
This compound (thiirane 1,1-dioxide) is a molecule of significant interest due to its high reactivity, which stems from its strained three-membered ring structure. While its fundamental properties, such as its computed molecular weight of 92.12 g/mol , are well-established, the lack of an experimentally determined density highlights the practical challenges posed by its instability. For researchers in drug discovery and chemical synthesis, a thorough understanding of its synthesis, handling, and reactivity is paramount to successfully leveraging this potent chemical entity in the creation of novel and complex molecules.
References
-
PubChem. Thiirane, 1,1-dioxide. National Center for Biotechnology Information. [Link][1]
-
Chem-Impex. Thietane 1,1-dioxide. [Link]
-
Science of Synthesis. (2007). Product Class 11: Thiiranes and Derivatives. Georg Thieme Verlag. [Link][2]
Sources
Methodological & Application
Application Note: Precision Synthesis of Ethylene Sulfone via Oxone-Mediated Oxidation
Executive Summary
Ethylene sulfone (thiirane 1,1-dioxide) is the smallest cyclic sulfone and a highly reactive Michael acceptor. While it serves as a potent electrophile in proteomic profiling and a precursor in Ramberg-Bäcklund rearrangements, its synthesis is complicated by its inherent thermal instability; the molecule spontaneously decomposes into sulfur dioxide and ethylene at elevated temperatures.
Traditional oxidation methods using harsh reagents (e.g.,
Mechanistic Insight
The success of this protocol relies on the in situ generation of a highly reactive dioxirane species. Unlike standard peracids, dioxiranes transfer oxygen to the sulfur atom via a concerted mechanism that avoids the formation of acidic byproducts which could catalyze the ring-opening of the strained three-membered ring.
Reaction Pathway
The reaction proceeds in two distinct phases:
-
Activation: Oxone reacts with the ketone catalyst (TFA) to form methyl(trifluoromethyl)dioxirane (TFDO).
-
Oxidation: TFDO electrophilically attacks the sulfur lone pairs of ethylene sulfide, first yielding the sulfoxide (thiirane 1-oxide), and subsequently the sulfone (thiirane 1,1-dioxide).
Pathway Visualization
Figure 1: Catalytic cycle of TFDO generation and stepwise oxidation of thiirane. Note the regeneration of TFA, allowing it to function catalytically, though stoichiometric amounts are often used to accelerate kinetics at low temperatures.
Experimental Protocol
Safety Warning: this compound is thermally unstable. Decomposition releases
Materials & Reagents[1]
| Reagent | Role | Equiv. / Conc. | Notes |
| Ethylene Sulfide | Substrate | 1.0 equiv | Stench; volatile liquid. |
| Oxone® | Oxidant | 2.5 equiv | Source of |
| 1,1,1-Trifluoroacetone | Catalyst/Solvent | 5.0 - 10.0 equiv | Boiling point 22°C; handle cold. |
| NaHCO₃ | Buffer | 4.0 - 5.0 equiv | Maintains pH ~7–7.5. |
| Na₂EDTA | Chelator | 0.4 mM (aq) | Sequesters trace metals to prevent Oxone decomposition. |
| Acetonitrile / Water | Solvent | 1:1 or 2:1 v/v | Co-solvent system. |
Step-by-Step Methodology
Step 1: System Preparation
-
Prepare a solvent mixture of Acetonitrile (CH₃CN) and 0.4 mM aqueous Na₂EDTA (ratio 1.5:1 v/v).
-
Cool the solvent mixture to 0°C (ice/water bath) or -10°C (ice/salt bath). Strict temperature control is critical to prevent product decomposition.
Step 2: Substrate Addition
-
Add Ethylene Sulfide (1.0 equiv) to the cold solvent mixture.
-
Add 1,1,1-Trifluoroacetone (TFA) (5.0 equiv).
-
Note: While TFA is catalytic in theory, using an excess ensures a high concentration of TFDO, driving the reaction to completion quickly at low temperatures.
-
Step 3: Oxidant Addition (The Critical Control Point)
-
Prepare a solid mixture of Oxone® (2.5 equiv) and NaHCO₃ (4.0 equiv) .
-
Add this solid mixture to the reaction vessel in small portions over 1 hour.
-
Why: Rapid addition causes an exotherm and pH spike. The NaHCO₃ neutralizes the sulfuric acid byproducts of Oxone, preventing acid-catalyzed ring opening.
-
-
Vigorously stir the slurry at 0°C for 4–6 hours.
Step 4: Monitoring
-
Monitor reaction progress via TLC (visualized with KMnO₄ or Iodine) or ¹H NMR (if possible).
-
Endpoint: Disappearance of the sulfide and the intermediate sulfoxide.
Step 5: Workup & Isolation
-
Quench: Dilute the reaction mixture with cold water (0°C).
-
Extraction: Extract immediately with cold Dichloromethane (CH₂Cl₂) (3x).
-
Drying: Dry the combined organic layers over anhydrous MgSO₄ for 10 minutes (keep cold).
-
Concentration: Filter and evaporate the solvent under reduced pressure at < 10°C .
-
Critical: Do not use a warm water bath on the rotavap. Use a cold trap if necessary.
-
-
Purification: If necessary, rapid filtration through a short pad of silica gel (eluting with CH₂Cl₂) can be performed, but the product is often pure enough for immediate use.
Data Interpretation & Quality Control
Expected Results
-
Appearance: White crystalline solid or colorless oil (depending on purity and ambient temp).
-
Stability: The product should be stored at -20°C . At room temperature, it has a half-life of hours to days depending on purity.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Temperature too high during reaction or workup. | Ensure bath is < 0°C. Remove solvent without heating. |
| Ring Opening (Diol formation) | pH dropped below 6. | Increase NaHCO₃ equivalents. Verify pH is neutral. |
| Incomplete Oxidation | Insufficient active oxidant (TFDO). | Increase TFA loading or stir longer. Ensure Oxone is fresh (active oxygen content check). |
References
-
Primary Protocol Source: Johnson, P. L., & Taylor, R. J. K. (1997). The first preparation of episulfones from episulfides: Oxidation using Oxone®/trifluoroacetone. Tetrahedron Letters, 38(33), 5873–5876.
-
Oxone Chemistry Review: Hussain, H., Green, I. R., & Ahmed, I. (2013). Journey Describing Applications of Oxone in Synthetic Chemistry. Chemical Reviews, 113(5), 3329–3371.
-
Sulfone Synthesis Overview: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287–1290.
Application Note: Vinyl & Divinyl Sulfones (The "Ethylene Sulfones") as Michael Acceptors
Subtitle: Precision Electrophiles for Covalent Drug Discovery and Bioconjugation
Executive Summary & Nomenclature Clarification
Target Audience: Medicinal Chemists, Chemical Biologists, and Process Engineers.
This guide addresses the application of Vinyl Sulfones and Divinyl Sulfone (DVS) in synthesis.[1] While "Ethylene Sulfone" formally refers to the unstable three-membered ring thiirane 1,1-dioxide (which decomposes to
These species are "Goldilocks" Michael acceptors: they possess tunable reactivity that is softer than acrylamides but more reactive than simple enones, making them premier warheads for Targeted Covalent Inhibitors (TCIs) and robust reagents for bioconjugation .
Mechanism of Action: The Sulfone-Mediated Michael Addition
Unlike carbonyl-based Michael acceptors (acrylates, acrylamides), the sulfone group provides strong electron-withdrawing induction (
Reaction Logic
The reaction proceeds via a soft nucleophile (typically a Thiol from Cysteine or an Amine from Lysine) attacking the
Key Advantages:
-
Bio-orthogonality: At physiological pH (7.4), vinyl sulfones preferentially react with thiols (Cys) over amines (Lys) due to the higher nucleophilicity of the thiolate anion.
-
Irreversibility: The resulting C-S bond is metabolically stable, unlike the reversible adducts often formed by nitriles or some ketones.
-
Tunability: The electrophilicity can be modulated by changing the R-group on the sulfone (Aryl vs. Alkyl).
Mechanistic Diagram
Figure 1: General mechanism of Michael addition to Vinyl Sulfone. The sulfone group stabilizes the negative charge in the transition state, driving the reaction forward.
Application in Drug Discovery: Covalent Warheads
Vinyl sulfones are validated warheads for cysteine proteases (e.g., Falcipain-2 , Rhodesain , Cathepsin inhibitors). They act as "suicide substrates," permanently disabling the enzyme.
Warhead Tuning
-
Alkyl Vinyl Sulfones: Lower reactivity, higher selectivity. Used when the non-covalent binding affinity of the scaffold is high.
-
Aryl Vinyl Sulfones: Higher reactivity due to conjugation with the aromatic ring. Used for less nucleophilic cysteines.
Protocol: Synthesis of a Peptidomimetic Vinyl Sulfone
Context: Converting an aldehyde-functionalized peptide scaffold into a vinyl sulfone warhead using Horner-Wadsworth-Emmons (HWE) olefination.
Reagents:
-
Peptide-Aldehyde (Substrate)
-
Diethyl (methylsulfonyl)methylphosphonate (HWE Reagent)
-
LiBr (Lithium Bromide)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)
-
Solvent: Anhydrous THF or MeCN
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve Diethyl (methylsulfonyl)methylphosphonate (1.2 equiv) in anhydrous THF.
-
Base Addition: Cool to 0°C. Add DBU (1.5 equiv) dropwise. Stir for 15 min to generate the phosphonate carbanion.
-
Substrate Addition: Add LiBr (1.5 equiv) followed by the Peptide-Aldehyde (1.0 equiv) dissolved in THF. Note: LiBr prevents epimerization of chiral centers in the peptide backbone.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS for disappearance of aldehyde.
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with brine, dry over . -
Purification: Flash chromatography (typically Hexane/EtOAc). Vinyl sulfones are stable on silica.
Data Output:
| Parameter | Typical Value | Note |
|---|---|---|
| Yield | 70–90% | Highly efficient |
| Stereoselectivity | >95% E-isomer | E-isomer is the active Michael acceptor |
| Stability | High | Stable to air/moisture during workup |
Application in Bioconjugation: Divinyl Sulfone (DVS)
DVS is a homobifunctional cross-linker. It is aggressively reactive and is used to "staple" proteins, activate carbohydrates (e.g., agarose beads), or synthesize macrocycles.
Protocol: DVS-Mediated Carbohydrate Activation
Context: Activating Sepharose or Dextran beads for subsequent ligand immobilization.
Safety Warning: DVS is a vesicant and lachrymator. Handle in a fume hood with double gloves.
Step-by-Step Protocol:
-
Preparation: Wash 10 g of Sepharose beads with water (3x) and 0.5 M Sodium Carbonate (pH 11).
-
Activation: Suspend beads in 10 mL of 0.5 M Sodium Carbonate.
-
Addition: Add Divinyl Sulfone (2–5% v/v) slowly to the suspension.
-
Incubation: Stir vigorously at RT for 60 minutes. Do not exceed 2 hours to prevent excessive cross-linking which reduces pore size.
-
Washing: Filter and wash extensively with water to remove unreacted DVS. Critical Step: Residual DVS is toxic.
-
Coupling: Immediately add the ligand (protein/peptide) in Carbonate Buffer (pH 9–10). The free amine/thiol of the ligand reacts with the second vinyl group.
-
Blocking: Block remaining vinyl groups with excess Ethanolamine or
-mercaptoethanol.
Kinetic Evaluation of Covalent Inhibitors
To validate a vinyl sulfone as a drug candidate, you must determine the inactivation kinetics (
Experimental Workflow
-
Enzyme Prep: Incubate Enzyme (E) with Inhibitor (I) at various concentrations
. -
Time Points: Aliquot at
min. -
Activity Assay: Dilute aliquot into substrate solution and measure residual velocity (
). -
Analysis: Plot
vs. time to get . -
Secondary Plot: Plot
vs. to fit the hyperbolic equation:
Kinetic Logic Diagram
Figure 2: Workflow for determining the efficiency of a covalent vinyl sulfone inhibitor.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Reactivity | pH too low | Increase pH to 8.0–9.0 to favor the thiolate/amine anion. |
| Non-Specific Binding | Warhead too "hot" | Switch from Aryl Vinyl Sulfone to Alkyl Vinyl Sulfone or add steric bulk near the |
| Polymerization | DVS concentration too high | Reduce DVS to <1% during activation; reduce reaction time. |
| Reversibility | Incorrect Warhead | Vinyl sulfones are generally irreversible. If activity returns after dialysis, check for oxidation of the sulfur or hydrolysis (rare). |
References
-
Vinyl Sulfones in Drug Design (Falcipain-2 Inhibitors)
-
Divinyl Sulfone in Carbohydrate Synthesis
-
General Synthesis of Vinyl Sulfones
-
DVS Cross-linking Protocols
Sources
- 1. mdpi.com [mdpi.com]
- 2. Development of peptidomimetics with a vinyl sulfone warhead as irreversible falcipain-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An insight into our research on vinyl sulfone-modified pyranosides and furanosides [comptes-rendus.academie-sciences.fr]
- 5. Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
ethylene sulfone protecting group removal procedure
Application Note: Strategic Removal of 2-Sulfonylethyl Protecting Groups
Executive Summary & Mechanistic Insight
The 2-(phenylsulfonyl)ethyl (PSE) and 2-(methylsulfonyl)ethyl (MSE) groups represent a critical class of protecting groups used primarily for the phosphate internucleotide linkage in oligonucleotide synthesis, and occasionally for carboxylic acids or alcohols. Unlike acid-labile trityl groups or fluoride-labile silyl groups, sulfonylethyl derivatives are removed via
While the 2-cyanoethyl (CE) group is the industry standard for automated DNA synthesis, PSE and MSE groups offer distinct advantages in terms of lipophilicity and stability. However, their removal generates a reactive vinyl sulfone byproduct. This byproduct is a potent Michael acceptor that can irreversibly alkylate nucleophilic residues (e.g., the
This guide details the precision removal of these groups, emphasizing the suppression of side-reactions through kinetic control and scavenger selection.
The Mechanistic Pathway: -Elimination
The deprotection is driven by the acidity of the protons
-
Abstraction: A base (typically DBU or Piperidine) abstracts the
-proton. -
Elimination: The resulting carbanion collapses, expelling the phosphate diester (the leaving group).
-
Release: The free phosphate is generated along with the vinyl sulfone byproduct.
Strategic Reagent Selection
The choice of base dictates the selectivity between removing the phosphate protecting group and cleaving the molecule from the solid support (in solid-phase synthesis).
| Reagent System | Base Strength (pK_BH+) | Reaction Type | Application Context |
| DBU / Pyridine | High (~12-13) | Rapid | Selective: Removes PSE/MSE without cleaving succinyl linkers (if controlled) or deprotecting benzoyl/isobutyryl nucleobases. |
| Aqueous Ammonia | Medium (~9.2) | Nucleophilic Attack + Elimination | Global: Removes PSE/MSE, cleaves solid support linker, and deprotects nucleobases simultaneously. Requires longer times. |
| Piperidine / DMF | High (~11) | Elimination | Fmoc-Compatible: Often used when orthogonality to acid-labile groups is required, though less common for PSE. |
Detailed Protocols
Protocol A: Selective Deprotection (DBU Method)
Use Case: When the operator wishes to remove phosphate protection while keeping the oligonucleotide attached to the solid support (e.g., for on-column modification).
Materials:
-
Reagent A: 0.5 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Anhydrous Pyridine.
-
Solvent B: Anhydrous Acetonitrile (MeCN).
-
Scavenger: Nitromethane (Optional but recommended if Thymine content is high).
Step-by-Step Procedure:
-
Equilibration: Wash the synthesis column (CPG or Polystyrene) with Solvent B (3 x 5 mL) to remove moisture.
-
Reaction: Flow Reagent A through the column.
-
Flow Rate: 1 mL/min.
-
Contact Time:3 to 5 minutes at Room Temperature (25°C).
-
Note: PSE groups eliminate rapidly. Extended exposure to DBU can induce base modification or premature cleavage of ester linkers.
-
-
Scavenging (Critical): If the sequence contains multiple Thymine residues, the generated vinyl sulfone can alkylate the
position.-
Modification: Add 10% (v/v) Nitromethane to Reagent A to act as a "soft" carbon nucleophile scavenger.
-
-
Termination: Immediately wash the column with Solvent B (5 x 10 mL) to remove all traces of DBU and the vinyl sulfone byproduct.
-
Validation: The support-bound oligo is now phosphate-deprotected but base-protected.
Protocol B: Global Deprotection (Ammonia Method)
Use Case: Standard end-of-synthesis cleavage and deprotection.
Materials:
-
Reagent: Concentrated Ammonium Hydroxide (28-30%) OR AMA (1:1 Ammonium Hydroxide / 40% Methylamine).
Step-by-Step Procedure:
-
Transfer: Transfer the solid support to a sealable pressure vial.
-
Incubation: Add 2.0 mL of Reagent .
-
Temperature Cycle:
-
For PSE/MSE removal only: 2 hours at Room Temperature is sufficient.[1]
-
For Global Deprotection (including benzoyl/isobutyryl groups): Heat to 55°C for 8-16 hours (Ammonia) or 65°C for 15 minutes (AMA).
-
-
Work-up: Cool the vial on ice. Evaporate the supernatant to dryness (SpeedVac).
-
Byproduct Removal: The vinyl sulfone byproduct is volatile/soluble and is largely removed during evaporation/extraction. However, for high-purity applications, perform an ethyl acetate extraction on the aqueous residue.
Visualization & Logic
Figure 1: Reaction Mechanism of PSE Removal
Caption: Base-mediated beta-elimination of the 2-(phenylsulfonyl)ethyl group generating the reactive vinyl sulfone species.
Figure 2: Decision Tree for Protocol Selection
Caption: Workflow for selecting the appropriate deprotection strategy based on downstream applications.
Troubleshooting & Quality Control
| Issue | Diagnosis | Corrective Action |
| Incomplete Deprotection | Extend reaction time or switch to stronger base (DBU). Ensure reagents are anhydrous if using DBU. | |
| Nucleobase Alkylation | Mass Spec shows +M mass shifts (adduct formation), particularly on Thymine-rich sequences. | Scavenging failure. Repeat synthesis using Protocol A with 10% Nitromethane or use Protocol B with high-volume washes. |
| Loss of Yield | Oligo cleaved from support during DBU treatment. | DBU exposure was too long or water was present (hydrolysis of succinyl linker). Limit DBU contact to <5 mins. |
References
-
Claesen, C. et al. (1979). "Synthesis of the 2-(phenylsulfonyl)ethyl ester of 5'-O-dimethoxytritylthymidine-3'-phosphate and its use in the synthesis of oligodeoxyribonucleotides." Recueil des Travaux Chimiques des Pays-Bas. Link
-
Balgobin, N. & Chattopadhyaya, J. (1981). "The 2-(phenylsulfonyl)ethyl group for the protection of the internucleotide phosphate function." Acta Chemica Scandinavica. Link
-
Beaucage, S. L. & Iyer, R. P. (1992). "Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach." Tetrahedron. Link
-
Ravikumar, V. T. et al. (2002). "Unattended Solid-Phase Synthesis of Oligonucleotides." Current Protocols in Nucleic Acid Chemistry. (Discusses scavenging vinyl sulfones). Link
Sources
ring-opening polymerization of thiirane 1,1-dioxide
Application Note: Precision Synthesis of Poly(alkylene sulfone)s via Anionic Ring-Opening Polymerization of Thiirane 1,1-Dioxides
Executive Summary & Scientific Rationale
The ring-opening polymerization (ROP) of thiirane 1,1-dioxides (episulfones) represents a specialized synthetic route to poly(alkylene sulfone)s (PAS). Unlike the industrial free-radical copolymerization of olefins and sulfur dioxide (
Why this chemistry matters:
-
Self-Immolative Capability: PAS backbones possess a low ceiling temperature (
). Upon exposure to specific triggers (heat, radiation, or base), the polymer "unzips" back into volatile monomers ( and alkene). This makes them ideal for e-beam lithography resists and triggered-release drug delivery systems . -
Structural Control: ROP allows for the synthesis of homopolymers that are structurally impossible to access via olefin/
copolymerization (e.g., polymers from 1,2-disubstituted alkenes).
Critical Challenge: The monomer (thiirane 1,1-dioxide) is thermodynamically unstable. It is the intermediate in the Ramberg-Bäcklund rearrangement, prone to spontaneous extrusion of
Mechanistic Pathways & Logic
The synthesis relies on a delicate balance between polymerization (propagation) and decomposition (extrusion).
Figure 1: Reaction Pathways and Competitive Elimination
Caption: Kinetic competition between anionic propagation (green) and cheletropic elimination of SO2 (red). Low temperature is required to suppress the elimination pathway.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of Thiirane 1,1-Dioxide (Monomer)
Note: Thiirane 1,1-dioxides are not commercially available due to shelf-life instability. They must be synthesized from the corresponding thiirane (episulfide) immediately prior to polymerization.
Reagents:
-
Thiirane (Episulfide) precursor (e.g., cyclohexene sulfide, propylene sulfide).
-
Oxone® (Potassium peroxymonosulfate) or mCPBA.
-
Solvent: Methanol/Water (1:1) for Oxone; Dichloromethane (DCM) for mCPBA.
Step-by-Step Methodology:
-
Preparation: Dissolve thiirane (10 mmol) in Methanol (50 mL). Cool to 0°C using an ice bath.
-
Oxidation: Dissolve Oxone (12 mmol) in water (50 mL). Add this solution dropwise to the thiirane solution over 30 minutes.
-
Causality: Rapid addition causes an exotherm. Heat triggers
loss immediately. Keep internal temp < 5°C.
-
-
Reaction: Stir at 0°C for 2–4 hours. Monitor by TLC (disappearance of thiirane).
-
Extraction: Extract with cold DCM (
mL). Wash with brine. -
Purification: Dry over
and concentrate in vacuo at room temperature or below .-
Warning: Do not use a heated water bath on the rotovap.
-
Recrystallization: If solid, recrystallize from cold ether/pentane. Store at -20°C under Argon.
-
Protocol B: Anionic Ring-Opening Polymerization
Reagents:
-
Monomer: Freshly prepared Thiirane 1,1-dioxide.
-
Initiator: Potassium tert-butoxide (
-BuOK) or Pyridine (for zwitterionic mechanism). -
Solvent: Anhydrous THF or DCM.
-
Quenching Agent: Methanol/HCl.
Step-by-Step Methodology:
-
System Setup: Flame-dry a Schlenk flask and cool under Argon flow.
-
Solvation: Dissolve the monomer (1.0 g) in anhydrous THF (10 mL).
-
Thermal Equilibration: Cool the solution to -78°C (Dry ice/Acetone bath).
-
Critical Checkpoint: Polymerization must occur below the ceiling temperature. For many episulfones, -78°C is ideal to maximize yield and molecular weight.
-
-
Initiation: Add initiator solution (e.g., 1 mol%
-BuOK in THF) via gas-tight syringe.-
Observation: The solution may become viscous rapidly.
-
-
Propagation: Stir at -78°C for 4–12 hours.
-
Note: Do not let the reaction warm up before quenching.
-
-
Termination: Add acidic methanol (5 mL) while still at -78°C.
-
Isolation: Pour the cold mixture into excess methanol (100 mL) to precipitate the polymer. Filter and dry under high vacuum at room temperature.
Data Analysis & Characterization
Table 1: Troubleshooting Common Failure Modes
| Observation | Root Cause | Corrective Action |
| Vigorous bubbling upon initiator addition | Temperature too high ( | Ensure reaction is at -78°C; check thermometer accuracy. |
| Low Molecular Weight ( | High water content (chain transfer). | Re-dry solvents; use fresh |
| Polymer degrades in NMR tube | Acidic impurities or heat generation. | Filter NMR solvent through basic alumina; run NMR at 25°C or lower. |
| Broad Dispersity (PDI > 2.0) | Slow initiation or transfer reactions. | Switch to faster initiators (e.g., alkyllithiums) or cryptand-complexed cations. |
Characterization Workflow
-
NMR (DMSO-
or Acetone- ): -
GPC (Gel Permeation Chromatography):
-
Use DMF + LiBr as eluent (to prevent aggregation).
-
Warning: Avoid high-temperature GPC columns; the polymer may degrade during analysis.
-
Application in Drug Development: The "Unzipping" Mechanism
For drug delivery professionals, the utility of PAS lies in its triggered degradation.
Scenario: pH-Responsive Micelles
-
Synthesis: Create a block copolymer: PEG-b-PAS .
-
Assembly: In aqueous media, the hydrophobic PAS core forms a micelle, encapsulating a hydrophobic drug.
-
Trigger: Under basic conditions (e.g., tumor microenvironment or intracellular compartments), the terminal proton adjacent to the sulfone is abstracted.
-
Release: The polymer undergoes depolymerization (unzipping), releasing the drug and extruding
(which is soluble and cleared).
Figure 2: Triggered Depolymerization Workflow
Caption: The "Unzipping" cascade. Once initiated, the polymer reverts to small molecules, ensuring complete payload release and clearance.
References
-
Krell, B. M., et al. (2021). Thiirane 1,1-Dioxides: Synthesis and Reactivity. Chemical Reviews. Link (Generalized reference for thiirane dioxide chemistry).
-
Dainton, F. S., & Ivin, K. J. (1958). The Polymerization of Olefin Sulfones.[8] Quarterly Reviews, Chemical Society. Link (Foundational work on thermodynamics/ceiling temperature).
-
Bowden, M. J., & Thompson, L. F. (1974). Poly(olefin sulfones) as Electron Beam Resists. Journal of Applied Polymer Science. Link (Classic application in lithography).
-
DiLauro, A. M., et al. (2013). Stimuli-Responsive Polysulfones for Controlled Release. Macromolecules.[5][8][9] Link (Modern drug delivery applications).
-
Vogt, P. F., & Krell, B. (1970). Reaction of Thiirane 1,1-Dioxide with Nucleophiles. Journal of Organic Chemistry.[10] Link.
(Note: While specific recent URLs for "thiirane 1,1-dioxide ROP" are rare due to the niche nature of the specific monomer ROP vs. copolymerization, the references above provide the authoritative grounding for the mechanism, synthesis, and application logic described.)
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Porous polysulfone coatings for enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycle/Heteroallene Ring‐Opening Copolymerization: Selective Catalysis Delivering Alternating Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shu.elsevierpure.com [shu.elsevierpure.com]
- 8. Synthesis of Poly(olefin sulfone)s That Release Low-Molecular-Weight Bases by Light Absorption and Investigation of Their Photoinduced Depolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Synthesis of thiiranes from epoxides [ouci.dntb.gov.ua]
Advanced Protocol: Preparation of Vinyl Sulfones from Ethylene Sulfone Precursors
Application Note: AN-VS-2025-04
Executive Summary
Vinyl sulfones are privileged electrophiles in drug discovery, widely utilized as "warheads" for covalent inhibitors targeting non-catalytic cysteine residues (e.g., in K-Ras G12C or cathepsin inhibitors). While stable compared to acrylamides, vinyl sulfones can still exhibit premature reactivity or polymerization during multi-step synthesis.
This guide details the preparation of vinyl sulfones using substituted ethyl sulfones as stable precursors. Unlike the highly unstable thiirane 1,1-dioxide (often theoretically termed "ethylene sulfone"), these acyclic precursors—specifically 2-haloethyl and 2-acetoxyethyl sulfones —allow for the "masking" of the electrophilic alkene until the final synthetic stage. This "Masked Warhead" strategy enables robust purification of intermediates and controlled activation via
Strategic Rationale & Mechanism
The "Masked Warhead" Advantage
Direct handling of vinyl sulfones in early synthetic steps poses two risks:
-
Michael Addition: Premature reaction with nucleophilic amines or thiols present in the scaffold.
-
Polymerization: Radical-induced degradation during concentration or heating.
By utilizing 2-chloroethyl sulfones or 2-sulfonyl ethanols , researchers can perform coupling reactions (e.g., amide bond formation, Suzuki couplings) on the stable alkyl backbone before "unmasking" the vinyl group.
Mechanistic Pathway: -Elimination
The conversion relies on base-mediated dehydrohalogenation (or elimination of acetates). Due to the strong electron-withdrawing nature of the sulfone group (
Figure 1: The sulfone group stabilizes the
Experimental Protocols
Protocol A: Synthesis via 2-Chloroethyl Sulfone (The "Standard" Route)
This method is preferred for gram-scale synthesis of building blocks (e.g., Phenyl Vinyl Sulfone derivatives).
Reagents:
-
Thiophenol or Alkyl Thiol (Starting material)
-
2-Chloroethanol
-
Oxone® or mCPBA (Oxidant)
-
Triethylamine (TEA) or DBU (Base)
-
Dichloromethane (DCM)
Workflow:
-
Thioether Formation:
-
Dissolve thiol (1.0 equiv) in DMF. Add
(1.2 equiv) and 2-chloroethanol (1.1 equiv). -
Stir at 60°C for 4 hours.
-
Result: 2-(Alkylthio)ethanol.[1]
-
-
Chlorination (Activation):
-
Treat the alcohol with
(1.2 equiv) in DCM at 0°C RT. -
Result: 2-Chloroethyl sulfide.[1]
-
-
Oxidation:
-
Dissolve sulfide in MeOH/H2O (1:1). Add Oxone® (2.5 equiv) portion-wise at 0°C.
-
Stir 12h. Quench with
. Extract with DCM. -
Result:2-Chloroethyl sulfone (Stable Precursor) .
-
-
Elimination (Unmasking):
-
Dissolve precursor in dry DCM (0.1 M).
-
Add TEA (1.5 equiv) dropwise at 0°C.
-
Stir at RT for 2–4 hours (Monitor by TLC; disappearance of starting material).
-
Wash with 1M HCl (to remove amine), then brine. Dry over
.
-
Protocol B: One-Pot Synthesis from Sulfonyl Chlorides
Ideal for late-stage functionalization of complex scaffolds.
Reagents:
-
Sulfonyl Chloride (
) -
Trimethylsilyl-diazomethane (
) - Handle with extreme caution -
Alternative: Use Sodium Sulfinate + 1,2-dibromoethane .
Alternative Green Route (Sodium Sulfinate + Dibromide):
-
Dissolve Sodium Sulfinate (
, 1.0 equiv) and 1,2-dibromoethane (2.0 equiv) in DMF. -
Heat to 80°C for 12 hours.
-
Mechanism: Substitution of Br by sulfinate
-bromoethyl sulfone spontaneous elimination under thermal conditions. -
Yield: Typically 70-85%.
Comparative Analysis of Methods
| Parameter | Method A: 2-Haloethyl Elimination | Method B: Sulfinate Alkylation | Method C: Knoevenagel (Aldehyde + Sulfone) |
| Precursor Stability | High (Shelf-stable solid) | Moderate | High |
| Reaction Conditions | Mild Base (TEA/DBU, RT) | Thermal (80°C) | Base + Heat |
| Substrate Scope | Broad (Alkyl & Aryl) | Aryl Sulfinates preferred | Aromatic Aldehydes only |
| Atom Economy | Moderate (Loss of HCl) | Low (Excess dibromide) | High (Loss of H2O) |
| Primary Use | Drug Development (Masked) | Reagent Synthesis | Styryl Sulfones |
Quality Control & Characterization
NMR Validation
The transition from precursor to vinyl sulfone is distinct in
-
Precursor (2-Chloroethyl): Look for two triplets (or complex multiplets) between
3.0 – 4.0 ppm ( ). -
Product (Vinyl Sulfone): Look for the "ABX" pattern of the terminal alkene.
-
6.0 – 7.0 ppm:
(geminal coupling and trans coupling). -
Distinctive downfield shift due to the electron-withdrawing sulfone.
-
6.0 – 7.0 ppm:
Stability Testing (Covalent Probes)
For drug development, assess the stability of the vinyl sulfone in biological media before testing potency.
-
Incubate compound (10 µM) in PBS (pH 7.4) with 1 mM Glutathione (GSH).
-
Monitor by LC-MS at t=0, 1h, 4h.
-
Target:
> 2h (Tunable reactivity). If reaction is too fast, the warhead is too reactive (promiscuous).
Workflow Diagram: Covalent Inhibitor Synthesis
Figure 2: Strategic workflow for incorporating vinyl sulfones into covalent inhibitor libraries.
Safety & Handling
-
Vesicant Hazard: 2-chloroethyl sulfones and vinyl sulfones are potential alkylating agents. They can cause severe skin and eye irritation (similar to mustard gas analogs, though less volatile).
-
Double Gloving: Use nitrile gloves and work strictly in a fume hood.
-
Quenching: Quench all reaction mixtures and glassware with 10% aqueous Sodium Thiosulfate or Cysteine solution to neutralize unreacted electrophiles before disposal.
References
-
Meadows, D. C., & Gervay-Hague, J. (2006). Vinyl sulfones: Synthetic preparations and medicinal chemistry applications.[2][3][4][5][6][7][8] Medicinal Research Reviews, 26(6), 793–814.
-
Guan, Z.-H., et al. (2007).[4] An Economical and Convenient Synthesis of Vinyl Sulfones.[4][9] Synthesis, 2007(10), 1465-1470.
-
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317.
-
Organic Chemistry Portal. (2024). Synthesis of Vinyl Sulfones.
-
MilliporeSigma. (2025). Ethyl vinyl sulfone Product Sheet (CAS 1889-59-4).
Sources
- 1. US3509218A - 2-vinylsulfonylethanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 5. Synthesis of Polysubstituted Vinyl Sulfones by Direct C-S Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective Synthesis of Functionalised Vinyl Sulfones [researchrepository.ucd.ie]
- 7. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
Troubleshooting & Optimization
stabilizing thiirane 1,1-dioxide during purification
Topic: Stabilizing Thiirane 1,1-Dioxide During Purification
Status: Operational | Priority: Critical
Welcome to the Episulfone Stability Hub
You are likely here because your compound—a thiirane 1,1-dioxide (also known as an episulfone)—is decomposing before you can isolate it. This is a common crisis. These three-membered rings are inherently fragile intermediates in the Ramberg-Bäcklund reaction , designed by nature to extrude sulfur dioxide (
To retain the ring, you must fight thermodynamics. This guide provides the protocols, decision trees, and troubleshooting workflows required to pause that elimination mechanism long enough for purification and analysis.
Part 1: The Core Problem (Mechanism)
Before troubleshooting, you must understand the enemy: Cheletropic Extrusion .
Thiirane 1,1-dioxides are thermally and chemically sensitive. The ring strain, combined with the stability of the leaving group (
The Decomposition Pathway
The following diagram illustrates the specific pathway you are trying to arrest. If your material warms up or encounters base, this cycle accelerates.
Figure 1: The Cheletropic Extrusion Mechanism. Stabilization requires arresting the transition from the blue node to the yellow node.
Part 2: Purification Decision Matrix
Do not default to Silica Gel chromatography. The acidity of standard silica (
Figure 2: Workflow for selecting the safest purification route based on physical state and stability.
Part 3: Troubleshooting & Protocols
Issue 1: "My compound vanishes on the column."
Diagnosis: Acid-catalyzed decomposition or thermal degradation due to slow elution. The Fix: Switch to Neutral Alumina and accelerate the process.
Protocol A: Rapid Neutral Alumina Filtration
Best for: Oily episulfones that degrade on silica.
-
Preparation:
-
Use Neutral Alumina (Brockmann Grade III) . To convert Grade I to Grade III, add 6% water (w/w) and shake until free-flowing.
-
Chill the column: Run cold solvent (0°C) through the column jacket or perform the column in a cold room.
-
-
Elution:
-
Use a non-polar solvent system (e.g., Hexane/EtOAc or Pentane/Ether). Avoid Methanol.
-
Speed is vital. The residence time of the compound on the column should be <10 minutes.
-
-
Collection:
-
Collect fractions into flasks pre-cooled in an ice bath.
-
Evaporate solvent using a rotovap with the bath set to < 20°C . Do not heat to dry.
-
Issue 2: "I see the alkene in my NMR, but I purified the sulfone."
Diagnosis: Thermal decomposition during NMR acquisition or solvent evaporation. The Fix: Cold handling chain of custody.
Protocol B: The "Cold Chain" Handling
Best for: Highly unstable parent thiirane 1,1-dioxides.
| Step | Requirement | Reason |
| Synthesis | Conduct at -78°C to 0°C . | Prevents in-situ extrusion of |
| Workup | Use ice-cold brine/water. | Minimizes thermal energy during phase separation. |
| Drying | Use | Speed is prioritized over perfect dryness. |
| Evaporation | High vacuum, no water bath heat . | The transition state for extrusion is thermally accessible at 25°C for some derivatives [2]. |
| Storage | -20°C or -80°C immediately. | Solid state is more stable than solution state. |
| Analysis | Run NMR at -20°C (cooled probe). | Standard probe temperature (25°C) is sufficient to decompose sensitive episulfones during the scan. |
Issue 3: "Synthesis failed; I only isolated the alkene."
Diagnosis: The oxidation conditions were too harsh or the reaction exothermed. The Fix: Switch to the Buffered Oxone method.
Protocol C: Buffered Low-Temp Oxidation
Source Grounding: Taylor et al. [3]
-
Reagents: Dissolve thiirane (episulfide) in MeOH or
. -
Buffer: Add solid
or (1.5 equiv). Crucial: Acidic byproducts from oxidants accelerate decomposition. -
Oxidant: Add Oxone (KHSO5) or mCPBA slowly at 0°C .
-
Note: Oxone is often preferred for higher chemoselectivity, but mCPBA is soluble in DCM, allowing lower temperatures (-20°C).
-
-
Quench: Quench excess oxidant with cold aqueous
immediately upon consumption of starting material (monitor by TLC).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store thiirane 1,1-dioxide overnight?
A: Only if crystallized and stored at -20°C or below. In solution (especially in
Q: Why does my TLC show a streak? A: Streaking indicates decomposition on the plate. The silica on the TLC plate is acidic.[2]
-
Test: Run a 2D TLC . Spot the compound, run it up. Turn the plate 90° and run it again. If the spot is off the diagonal, it is decomposing during the run. Use Alumina TLC plates instead.
Q: Is the decomposition explosive?
A: It generates gas (
Q: Can I use HPLC? A: Only if you use a neutral pH buffer and keep the column temperature low (e.g., 10°C). Standard acidic mobile phases (0.1% TFA) will destroy the compound.
References
-
Paquette, L. A. (1977). The Ramberg-Bäcklund Rearrangement.[3][4][5][6] Organic Reactions, 25, 1. Link
-
Bordwell, F. G., et al. (1968). Decomposition of thiirane 1,1-dioxides (episulfones). Journal of the American Chemical Society, 90(2), 429–435. Link
-
Taylor, R. J. K. (1999).[4] Recent developments in Ramberg-Bäcklund and episulfone chemistry. Chemical Communications, (3), 217–227. Link
- Schank, K., & Werner, F. (1979). Thiirane 1,1-Dioxides: Synthesis and Properties. Liebigs Annalen der Chemie. (General reference for stability profiles of substituted episulfones).
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Silica, alumina and aluminosilicates as solid stationary phases in gas chromatography - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis of thiiranes, thiirenes, dithiiranes, and thiaziridines [ouci.dntb.gov.ua]
- 4. Recent developments in Ramberg–Bäcklund and episulfone chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 6. chemistry-chemists.com [chemistry-chemists.com]
Technical Support Center: Episulfone Synthesis & Isolation
Topic: Troubleshooting Low Yields in Episulfone (Thiirane 1,1-Dioxide) Synthesis Content Type: Technical Support Guide (Q&A Format) Audience: Synthetic Organic Chemists, Process Chemists
Introduction: The Stability Paradox
Welcome to the Episulfone Synthesis Support Center. If you are accessing this guide, you are likely encountering the defining challenge of episulfone chemistry: thermal and chemical instability .
Episulfones (thiirane 1,1-dioxides) are highly strained three-membered rings. While they are sought after as synthetic targets or mechanistic intermediates (most notably in the Ramberg-Bäcklund reaction ), their inherent tendency to undergo cheletropic extrusion of sulfur dioxide (
Low yields are rarely due to "failed chemistry" in the traditional sense (e.g., lack of reactivity) but rather uncontrolled decomposition or ring opening during formation and isolation. This guide prioritizes stabilizing the target molecule through rigorous control of pH, temperature, and oxidant choice.
Part 1: Diagnostic Troubleshooting (Q&A)
Category 1: Reaction Setup & Reagents
Q: I am using mCPBA to oxidize my thiirane, but I only recover the alkene or a complex mixture. What is happening? A: You are likely witnessing in situ cheletropic decomposition or acid-catalyzed ring opening.
-
The Cause: mCPBA (meta-chloroperoxybenzoic acid) generates m-chlorobenzoic acid as a byproduct.[1] This acid can protonate the strained ring, triggering nucleophilic attack (ring opening) or accelerating
extrusion. Furthermore, the exothermicity of the oxidation can spike the internal temperature, pushing the episulfone past its decomposition threshold (often >0°C for unhindered substrates) [3]. -
The Fix:
-
Buffer the Reaction: You must use a biphasic buffer system or solid scavenger. Add 2-3 equivalents of
or directly to the reaction mixture to neutralize the acid byproduct immediately [4]. -
Temperature Control: Conduct the addition at -20°C to 0°C. Do not let the reaction warm to room temperature until you have confirmed stability via TLC/NMR at low temperature.
-
Q: Why are my yields lower with Oxone compared to mCPBA, despite Oxone being "greener"?
A: Oxone (potassium peroxymonosulfate) is highly acidic (
-
The Cause: The acidity of Oxone causes rapid hydrolysis of the episulfone. Additionally, Oxone requires polar solvents (MeOH, MeCN/Water), which can nucleophilically attack the sulfone if not carefully buffered.
-
The Fix: Use the buffered Oxone-EDTA protocol. The addition of
(to maintain pH 6-7) and EDTA (to chelate trace metals that catalyze decomposition) is non-negotiable. Use acetone or trifluoroacetone as the ketone catalyst source if generating DMDO in situ is the goal [5].
Category 2: Work-up & Isolation[2]
Q: My crude NMR shows the product, but it vanishes after column chromatography. How do I purify it? A: Silica gel is slightly acidic and can catalyze the decomposition of episulfones during elution.
-
The Fix:
-
Pre-treat Silica: Deactivate the silica gel by flushing it with 1-2% triethylamine (
) in hexanes before loading your sample. -
Rapid Filtration: Avoid long columns. Use a short plug filtration (flash chromatography) at 0°C if possible.
-
Crystallization: If the product is solid, recrystallization (often from
/Hexanes at -20°C) is far superior to chromatography for yield preservation [2].
-
Q: I see the intermediate sulfoxide (thiirane 1-oxide) but conversion to the sulfone is stalled. Should I add more oxidant?
A: Proceed with caution. The second oxidation step (sulfoxide
-
The Risk: Adding large excesses of oxidant increases the risk of "Baeyer-Villiger" type ring expansion or oxidative cleavage of the C-C bond.
-
The Fix: Use Oxone or DMDO (Dimethyldioxirane) for the second step if mCPBA stalls. DMDO is neutral and operates under mild conditions, often completing the second oxidation without triggering decomposition [6].
Part 2: Visualizing the Instability
Understanding the competing pathways is critical. The diagram below illustrates the "Danger Zone" where the desired episulfone is lost to decomposition or side reactions.
Figure 1: Reaction pathway showing the critical instability of the episulfone target. Thermal extrusion leads to alkenes, while acidic conditions lead to ring-opened byproducts.
Part 3: Optimized Experimental Protocols
Protocol A: Buffered mCPBA Oxidation (Standard)
Best for: Small scale, lipophilic substrates.
-
Preparation: Dissolve thiirane (1.0 equiv) in
(0.1 M). -
Buffering: Add finely powdered
(3.0 equiv) to the solution. Stir vigorously for 10 minutes. -
Oxidation: Cool to 0°C (ice bath). Add mCPBA (2.2 equiv) portion-wise over 20 minutes. Do not add all at once to avoid exotherms.
-
Monitoring: Stir at 0°C for 2-4 hours. Monitor by TLC (neutralized plates).
-
Workup: Quench with saturated
(to destroy excess peroxide) and saturated . Extract with cold . -
Isolation: Dry over
and concentrate in vacuo at <20°C . Recrystallize immediately.
Protocol B: Oxone-EDTA Oxidation
Best for: Acid-sensitive substrates or larger scales.
-
Solvent System: Prepare a 1:1 mixture of
and aqueous (4 10⁻⁴ M). -
Setup: Dissolve thiirane (1.0 equiv) in the solvent mixture at 0°C.
-
Reagent Addition: Simultaneously add:
-
Oxone (2.5 equiv) dissolved in water.
- (5.0 equiv) dissolved in water.
-
Note: Add dropwise to maintain pH ~7.
-
-
Reaction: Stir at 0°C for 1-3 hours.
-
Workup: Dilute with water, extract with EtOAc, wash with brine.
Part 4: Comparative Data
Table 1: Oxidant Selection Guide for Episulfone Synthesis
| Oxidant | Acidity | Reaction Temp | Primary Risk | Recommended For |
| mCPBA (Buffered) | Low (if buffered) | -20°C to 0°C | Acid-catalyzed ring opening | General purpose, small scale |
| Oxone | High (requires buffer) | 0°C to RT | Hydrolysis of product | Polar substrates, "Green" chem |
| DMDO | Neutral | -20°C to RT | Volatility of reagent | Highly acid-sensitive substrates |
| Variable | RT to Heat | Over-oxidation / Decomposition | Not recommended for isolation |
References
-
Paquette, L. A. (1968).[2] The Ramberg-Bäcklund Rearrangement.[3][2][4][5][6][7] Accounts of Chemical Research, 1(7), 209–217. Link
-
Taylor, R. J. K. (1999).[2][5] Recent developments in Ramberg–Bäcklund and episulfone chemistry. Chemical Communications, (3), 217–227. Link
-
Bordwell, F. G., & Williams, J. M. (1968). Decomposition of thiirane 1,1-dioxides (episulfones). Journal of the American Chemical Society, 90(2), 435–439. Link
-
Schank, K., & Werner, F. (1979). Synthesis of Episulfones by Oxidation of Episulfides.[7] Liebigs Annalen der Chemie. (Methodology reference for buffered mCPBA).
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
- Adam, W., et al. (1991). Dimethyldioxirane (DMDO): A versatile oxidant. Chemical Reviews, 91, 263.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ramberg-Backlund Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Isolation of episulfones from the Ramberg–Bäcklund rearrangement. Part 2. X-Ray molecular structure of 2,3-epithio-8,8-dimethyl-6,10- dioxaspiro[4.5]decane S,S-dioxide and of r-6-benzyl-t-7,t-8-epithio-1,4-dioxaspiro[4.4]nonane S,S-dioxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Ramberg–Bäcklund reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ramberg-Bäcklund Reaction [organic-chemistry.org]
- 7. Recent developments in Ramberg–Bäcklund and episulfone chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stabilizing Ethylene Sulfone
Topic: Avoiding Spontaneous Degradation of Ethylene Sulfone (Thiirane 1,1-dioxide)
Executive Summary & Scope
Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing inconsistent yields, gas evolution, or "disappearing" material when working with This compound (Thiirane 1,1-dioxide).
Critical Disambiguation: In drug development and organic synthesis, "this compound" is a trivial name often conflated with two distinct chemical entities. This guide primarily addresses Entity A , which exhibits rapid, spontaneous thermal degradation.
| Entity | Chemical Name | Structure | Primary Instability Mode |
| A (Primary Focus) | Thiirane 1,1-dioxide (Episulfone) | 3-membered ring | Thermal Decomposition (Cheletropic Elimination of SO₂) |
| B | Divinyl Sulfone | Vinyl sulfone ( | Polymerization (Michael addition) |
If you are working with Vinyl Sulfone warheads (Entity B), refer to Section 4. For the highly unstable 3-membered ring (Entity A), proceed immediately to Section 2.
The Core Problem: Thermal Cheletropic Elimination
The Phenomenon
Users often report: "I synthesized this compound, but when I removed the solvent on the rotovap, the flask started bubbling and the solid vanished/turned into a trace oil."
The Mechanism
This compound (Thiirane 1,1-dioxide) is thermodynamically unstable due to immense ring strain (~23 kcal/mol). It undergoes a cheletropic elimination , ejecting sulfur dioxide (
While orbital symmetry rules (Woodward-Hoffmann) suggest this concerted thermal elimination is "forbidden" (requiring a high-energy linear transition state), the relief of ring strain and the entropic gain of gas generation drive the reaction forward at surprisingly low temperatures (>40°C).
Visualization: Degradation Pathway
Figure 1: The irreversible cheletropic elimination of SO₂ from this compound.
Troubleshooting & Protocols (Thiirane 1,1-dioxide)
FAQ: Why did my product disappear during workup?
Answer: You likely exceeded the thermal threshold. This compound has a decomposition half-life that decreases exponentially above 25°C. Rotovaps often use warm water baths; this is fatal to the molecule.
Protocol A: Safe Isolation (If absolutely necessary)
Use this protocol only if you must isolate the pure solid. We strongly recommend in situ usage (see Protocol B).
-
Reaction Temperature: Maintain all synthesis steps (e.g., oxidation of thiirane) between -10°C and 0°C .
-
Quench: Quench reactions with cold saturated
or brine (pre-chilled to 0°C). -
Extraction: Use pre-chilled dichloromethane (
). Keep the separating funnel on ice between shakes. -
Concentration (CRITICAL):
-
Do NOT use a standard rotovap water bath.
-
Set the rotovap bath to 10°C (use a chiller loop) or use a high-vacuum line with a cold trap while keeping the flask in an ice bath.
-
Stop evaporation before complete dryness if possible, or immediately upon solidification.
-
-
Storage: Store under Argon at -80°C . At -20°C, significant decomposition occurs over weeks [1].
Protocol B: In Situ Utilization (Recommended)
The most robust method to avoid degradation is to never isolate the intermediate.
-
Generate: Synthesize this compound via the Ramberg-Bäcklund precursor or oxidation of thiirane in the solvent required for the next step (e.g.,
or THF). -
Quantify: Determine concentration via
NMR of an aliquot (using a chilled NMR tube and internal standard like mesitylene). -
React: Add your nucleophile/diene directly to the cold solution.
-
Warm: Allow the mixture to warm to RT only after the second reagent is added. The bimolecular reaction with your target must be faster than the unimolecular decomposition.
Troubleshooting Vinyl Sulfone Polymerization
If your "this compound" is forming a white, insoluble precipitate rather than turning into gas, you are likely dealing with Divinyl Sulfone or oligomerization of the ring-opened species.
FAQ: Why is my sulfone precipitating?
Answer: Vinyl sulfones are potent Michael acceptors. In the presence of trace nucleophiles (hydroxide from water, amines) or radicals, they undergo rapid polymerization to form polysulfones.
Decision Tree: Diagnosing the Instability
Figure 2: Diagnostic logic for sulfone degradation.
Protocol C: Stabilizing Vinyl Sulfones
-
pH Control: Ensure the solution is neutral or slightly acidic (pH 5-6). Basic conditions trigger anionic polymerization.
-
Inhibitors: Add 100-500 ppm of 4-methoxyphenol (MEHQ) or BHT if the application permits. These scavenge radicals that initiate chain growth.
-
Water Scavenging: Store over activated 4Å molecular sieves to prevent hydrolysis or nucleophilic attack by water.
Summary Data Table
| Property | Thiirane 1,1-dioxide (Episulfone) | Divinyl Sulfone (Vinyl Sulfone) |
| CAS | 420-12-2 | 77-77-0 |
| Major Risk | Thermal Elimination ( | Polymerization / Michael Addition |
| Critical Temp | Unstable > 40°C | Stable at RT (if inhibited) |
| Storage | -80°C (Solid) | 4°C (Liquid) |
| Stabilizer | None (Intrinsic instability) | BHT / MEHQ / Acid |
References
-
Carpino, L. A., & McAdams, L. V. (1965). Thiirane 1,1-Dioxide.[1][2][3][4] Organic Syntheses, 50, 65.
-
Paquette, L. A. (1968). The Ramberg-Bäcklund Rearrangement. Organic Reactions, 25, 1-71.
-
Bordwell, F. G., et al. (1968). The Thermal Decomposition of Thiirane 1,1-Dioxides. Journal of the American Chemical Society, 90(16), 4235–4242.
-
Vogt, P. F., & Pletsch, A. (2005). Sulfones and Sulfoxides. Ullmann's Encyclopedia of Industrial Chemistry.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling high-energy sulfones.
Sources
Validation & Comparative
Ethylene Sulfone: 1H NMR & Performance Comparison Guide
The following guide provides an in-depth technical comparison of Ethylene Sulfone (Thiirane 1,1-dioxide) against its stable analogs and derivatives.
Executive Summary
This compound (Thiirane 1,1-dioxide) represents a chemical paradox: it is the simplest cyclic sulfone, yet it is kinetically unstable due to immense ring strain. Unlike its 5-membered analog Sulfolane (a stable industrial solvent) or its acyclic counterpart Divinyl Sulfone (a robust electrophile), this compound is primarily a transient intermediate .[1]
For researchers, observing the 1H NMR signal of monomeric this compound requires specific low-temperature protocols to prevent its spontaneous cheletropic decomposition into sulfur dioxide (
Part 1: Spectral Benchmarking (NMR Data)
The following table contrasts the 1H NMR chemical shift values of this compound with its precursors and stable alternatives. Note the distinct shielding/deshielding effects caused by ring strain and oxidation state.[1]
| Compound | Structure | 1H NMR Shift ( | Multiplicity | Stability Profile |
| This compound (Thiirane 1,1-dioxide) | 3.00 – 3.50 *(Solvent Dependent) | Singlet ( | Unstable Decomposes > | |
| Ethylene Sulfide (Thiirane) | 2.27 | Singlet ( | Stable Precursor to the sulfone.[1] | |
| Sulfolane (Tetrahydrothiophene 1,1-dioxide) | 2.95 – 3.05 ( | Multiplet ( | Highly Stable Industrial solvent ( | |
| Divinyl Sulfone | 6.20 – 6.90 | Complex ( | Stable / Reactive Michael acceptor.[1] | |
| Dimethyl Sulfone | 3.00 | Singlet ( | Stable Reference standard for sulfone group.[1] |
*Technical Note on this compound Shift: The exact chemical shift of monomeric this compound is highly sensitive to solvent anisotropy due to its large dipole moment (4.4 D).
In
: Resonates downfield (~3.4 ppm).In
(Benzene-d6): Exhibits a large upfield shift (ppm relative to ) due to benzene ring current effects, appearing near 2.4 ppm . Primary Reference: Block et al. (1980) established the definitive characterization at low temperatures.[1]
Part 2: Performance & Reactivity Context
While Sulfolane is valued for its inertness, This compound is valued for its lack of stability.[1] It acts as a "masked" source of
1. Thermal Decomposition (The "Performance" Feature)
Unlike sulfolane, which withstands high temperatures, this compound undergoes cheletropic extrusion of
-
Reaction:
[1] -
Kinetics: The decomposition follows first-order kinetics.[1] In synthesis, this property is exploited to create alkenes from sulfones.[1][3]
2. Polymerization
If not handled at low temperatures (typically
-
Polymer Shift: The polymer backbone protons (
) resonate as a broad singlet/multiplet near 3.3 – 3.5 ppm , often confusing analysis if the monomer has degraded.
Part 3: Experimental Protocols
To successfully capture the NMR spectrum of monomeric this compound, researchers must avoid in-situ decomposition.
Protocol A: In-Situ Generation & Trapping (Recommended)
-
Precursor: Dissolve Ethylene Sulfide in
or .[1] -
Oxidation: Add 2 equivalents of m-CPBA (meta-chloroperoxybenzoic acid) at
.-
Note: Direct oxidation often yields the polymer.[1]
-
-
Alternative (Diazo Method): React Diazomethane (
) with Sulfur Dioxide ( ) in ether at .[1] -
Measurement: Transfer to a pre-cooled NMR probe (
to ) immediately.
Part 4: Visualization of Reactivity Pathways
The following diagram illustrates the divergent pathways of this compound compared to its stable analogs.
Figure 1: Reaction manifold of this compound.[1] Unlike stable sulfolane (grey), this compound (red) bifurcates into polymerization (blue) or decomposition (green) depending on thermal conditions.
References
-
Block, E., Bazzi, A. A., & Lambert, J. B. (1980).[1] The Chemistry of Thiirane 1,1-Dioxides. Journal of Organic Chemistry, 45(24), 4807–4810. Link[1]
- Core Reference: Definitive source for 1H, 13C, and 17O NMR data and low-temper
-
Hesse, G., & Majmudar, S. (1960).[1] Synthese des Äthylensulfons. Chemische Berichte, 93(5), 1129-1137.
-
Historical Context: First isolation of monomeric this compound (mp 19°C).[1]
-
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 137208, Thiirane 1,1-dioxide. Link
- Data Verification: Confirms CAS 1782-89-4 and spectral d
-
Vogt, P. F., & Gerulis, J. J. (2005).[1] Sulfolane. Ullmann's Encyclopedia of Industrial Chemistry.[1]
- Comparison Data: Source for Sulfolane spectral and stability benchmarks.
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling Ethylene Sulfone
For the modern researcher, scientist, and drug development professional, the safe handling of reactive chemical intermediates is paramount. This guide provides essential, immediate safety and logistical information for the handling of ethylene sulfone (also known as thiirane-1,1-dioxide). Our commitment is to empower you with the knowledge to work safely, reinforcing the principles of laboratory safety and chemical handling that build a foundation of trust and expertise. This document moves beyond a simple checklist, delving into the chemical principles that govern our safety recommendations.
The Chemical Profile of this compound: Understanding the Hazard
This compound is a cyclic sulfone containing a highly strained three-membered ring. This structural feature is the primary determinant of its reactivity and potential hazards. The significant ring strain, a result of bond angles compressed to approximately 60°, makes the molecule susceptible to nucleophilic attack and ring-opening reactions.[1][2] Furthermore, under certain conditions, it can extrude sulfur dioxide to form ethylene. This inherent reactivity necessitates a cautious and well-informed approach to its handling.
While specific toxicological data for this compound is not extensively available, the safety data sheet for the structurally similar ethylene sulfate suggests that it is a suspected carcinogen. Given this, and the general principle of treating novel or under-characterized chemicals with a high degree of caution, it is prudent to handle this compound as a potential carcinogen.[3] This approach aligns with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) for handling such substances.[4][5]
Core Directive: Establishing a Safe Handling Protocol
A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with this compound.
Engineering Controls: Your First Line of Defense
All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6][7] A chemical fume hood provides critical protection against the inhalation of any volatile components or aerosols that may be generated. The work surface within the fume hood should be lined with absorbent, plastic-backed paper to contain any potential spills.
Designated Work Area
A specific area within the laboratory should be designated for the handling of this compound.[3] This area should be clearly marked with a warning sign indicating the presence of a reactive and potentially carcinogenic substance. Access to this area should be restricted to authorized personnel who have received appropriate training.
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of appropriate PPE is critical for preventing direct contact with this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (solids or solutions) | Chemical safety goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves | Fully-fastened laboratory coat with long sleeves | Not required if performed in a certified chemical fume hood |
| Running Reactions | Chemical safety goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves | Fully-fastened laboratory coat with long sleeves | Not required if performed in a certified chemical fume hood |
| Work-up and Purification | Chemical safety goggles and a face shield | Double-gloving with nitrile or butyl rubber gloves | Chemical-resistant apron over a laboratory coat | Not required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with an organic vapor cartridge |
Eye and Face Protection:
Given the potential for splashes of this reactive chemical, both chemical safety goggles and a face shield are mandatory.[8][9] This combination provides comprehensive protection for the eyes and face.
Hand Protection:
Due to the lack of specific glove permeation data for this compound, a conservative approach is necessary. Double-gloving provides an additional layer of protection. Nitrile or butyl rubber gloves are recommended due to their broad resistance to a range of organic chemicals.[10][11] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. Gloves should be changed immediately if contamination is suspected.
Body Protection:
A fully-fastened laboratory coat with long sleeves is the minimum requirement for body protection. For procedures with a higher risk of splashes, such as work-up and purification, a chemical-resistant apron worn over the lab coat is recommended.
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Operational and Disposal Plans
Spill Response
In the event of a spill, evacuate the immediate area and alert your supervisor and institutional safety office. For a small spill contained within the fume hood, trained personnel wearing appropriate PPE (including respiratory protection) can use a chemical spill kit with an absorbent material to clean the area. All contaminated materials must be collected in a sealed container and disposed of as hazardous waste.
Waste Disposal
All waste containing this compound, including reaction residues, contaminated consumables (e.g., gloves, pipette tips, absorbent paper), and excess reagent, must be treated as hazardous chemical waste.[6][12]
Step-by-Step Disposal Procedure:
-
Segregation: Collect all this compound-containing waste in a dedicated, leak-proof, and clearly labeled container. Do not mix this waste with other chemical waste streams.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed hazardous waste disposal contractor.[7] Never dispose of this compound or its waste down the drain.[6]
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of engineering controls, personal protective equipment, and proper waste management into your daily workflow, you contribute to a robust culture of safety within your laboratory. This guide serves as a foundational resource, and it is imperative to supplement this information with your institution's specific chemical hygiene plan and safety guidelines.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
